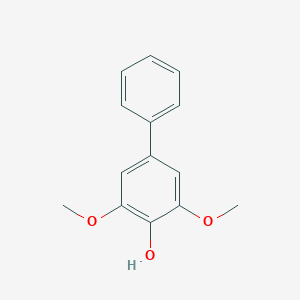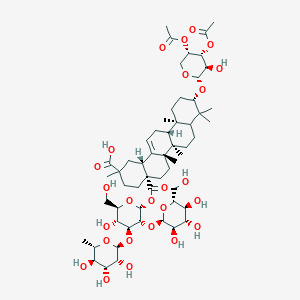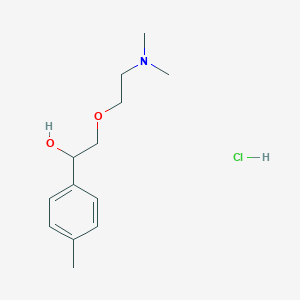
alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride, also known as DMEM, is a chemical compound used in scientific research for its pharmacological properties. This compound is a selective agonist for the α2-adrenergic receptor, which is a type of G protein-coupled receptor found in various tissues throughout the body. DMEM has been extensively studied for its potential therapeutic applications, particularly in the treatment of hypertension, anxiety, and pain.
作用機序
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride acts as a selective agonist for the α2-adrenergic receptor, which is a G protein-coupled receptor that regulates various physiological processes such as blood pressure, heart rate, and neurotransmitter release. Upon binding to the receptor, alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride activates downstream signaling pathways that result in the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP levels. This leads to the modulation of ion channels and neurotransmitter release, ultimately resulting in the physiological effects of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride.
生化学的および生理学的効果
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride has been shown to have a variety of biochemical and physiological effects, including the inhibition of norepinephrine release, the modulation of calcium channels, and the regulation of potassium channels. In addition, alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride has been reported to have anxiolytic, antihypertensive, and analgesic effects in animal models. These effects are thought to be mediated through the activation of α2-adrenergic receptors in various tissues throughout the body.
実験室実験の利点と制限
One advantage of using alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride in laboratory experiments is its high selectivity for the α2-adrenergic receptor, which allows for the specific investigation of this receptor subtype. In addition, alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride has a well-established synthesis method and is readily available for purchase from various chemical suppliers. However, one limitation of using alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride is its relatively low potency compared to other α2-adrenergic receptor agonists. This may require higher concentrations of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride to achieve the desired physiological effects, which could impact the interpretation of experimental results.
将来の方向性
There are several future directions for research involving alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride and α2-adrenergic receptors. One area of interest is the development of more potent and selective agonists for the α2-adrenergic receptor, which could lead to the discovery of new therapeutic targets for various diseases. Another direction is the investigation of the role of α2-adrenergic receptors in various physiological processes, such as learning and memory, immune function, and metabolic regulation. Finally, the potential use of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride and other α2-adrenergic receptor agonists in combination therapies for the treatment of hypertension, anxiety, and pain should be explored further.
合成法
The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride involves the reaction of 4-methylbenzyl chloride with 2-(dimethylamino)ethyl chloride in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with glycidol to form alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride as a hydrochloride salt. The purity and yield of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride can be improved through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride has been widely used in scientific research to investigate the mechanisms of action of α2-adrenergic receptor agonists. This compound has been shown to have a high affinity for the α2A and α2B subtypes of the receptor, which are primarily found in the central nervous system and peripheral tissues, respectively. alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride has been used to study the effects of α2-adrenergic receptor activation on neurotransmitter release, neuronal excitability, and synaptic plasticity.
特性
CAS番号 |
131961-23-4 |
|---|---|
製品名 |
alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride |
分子式 |
C13H22ClNO2 |
分子量 |
259.77 g/mol |
IUPAC名 |
2-[2-(dimethylamino)ethoxy]-1-(4-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-11-4-6-12(7-5-11)13(15)10-16-9-8-14(2)3;/h4-7,13,15H,8-10H2,1-3H3;1H |
InChIキー |
YYKCAYNSUKTXAD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(COCCN(C)C)O.Cl |
正規SMILES |
CC1=CC=C(C=C1)C(COCCN(C)C)O.Cl |
同義語 |
alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydroc hloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



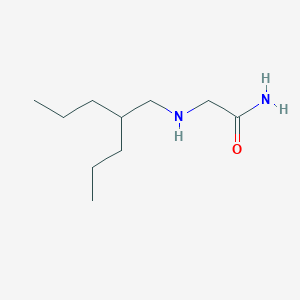
![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)
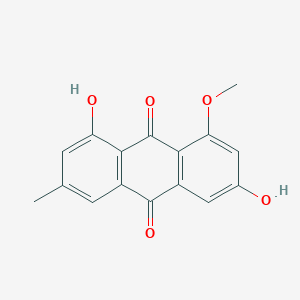
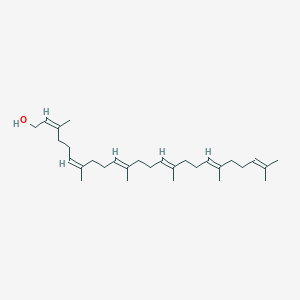
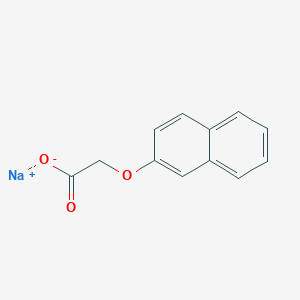
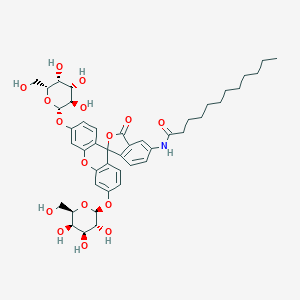
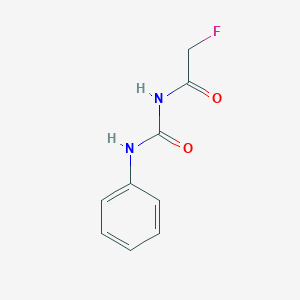
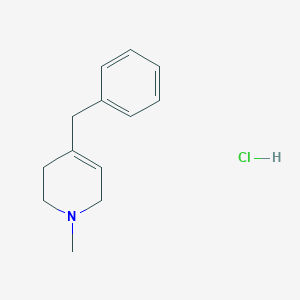
![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)
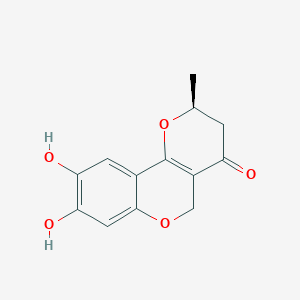
![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)
